Methyl 5-amino-2-(trifluoromethoxy)benzoate
Overview
Description
“Methyl 5-amino-2-(trifluoromethoxy)benzoate” is a chemical compound with the molecular formula C9H8F3NO3 . Its molecular weight is 235.16 . The IUPAC name for this compound is “methyl 5-amino-2-(trifluoromethoxy)benzoate” and its InChI code is 1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-amino-2-(trifluoromethoxy)benzoate” consists of a benzene ring substituted with an amino group at the 5-position and a trifluoromethoxy group at the 2-position. The benzene ring is also substituted with a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 5-amino-2-(trifluoromethoxy)benzoate” is a yellow solid . The compound should be stored at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactivity
- The study of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate showcases its role as an acaricide, highlighting the chemical's potential in pest control applications. The structural orientation and intramolecular hydrogen bonding suggest its reactivity and interaction with biological targets (Masaharu Kimura & S. Hourai, 2005).
Polymer and Material Science
- Research into hyperbranched aromatic polyamides demonstrates the utility of related esters in polymer science for creating materials with specific solubility and viscosity characteristics, relevant for advanced material applications (Gang Yang, M. Jikei, & M. Kakimoto, 1999).
Nanofiltration and Membrane Technology
- Novel sulfonated thin-film composite nanofiltration membranes incorporate sulfonated aromatic diamine monomers for improved water flux, indicating the role of trifluoromethyl-containing compounds in enhancing membrane properties for dye treatment and water purification (Yang Liu et al., 2012).
Catalysis and Synthesis
- The use of methyltrioxorhenium for the electrophilic trifluoromethylation of aromatic compounds suggests the potential for Methyl 5-amino-2-(trifluoromethoxy)benzoate to act in similar catalytic or synthetic roles, facilitating the introduction of trifluoromethyl groups in organic synthesis (E. Mejía & A. Togni, 2012).
Bioactive Compound Synthesis
- The synthesis and evaluation of benzamides and alkanoates for antiproliferative activity against cancer cell lines illustrate the potential pharmaceutical applications of methyl esters in drug discovery and development (Eman H. Youssef et al., 2020).
Safety And Hazards
“Methyl 5-amino-2-(trifluoromethoxy)benzoate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray . It should be handled with personal protective equipment, including gloves and eye/face protection .
properties
IUPAC Name |
methyl 5-amino-2-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c1-15-8(14)6-4-5(13)2-3-7(6)16-9(10,11)12/h2-4H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEYHPSLXLUDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622147 | |
Record name | Methyl 5-amino-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-(trifluoromethoxy)benzoate | |
CAS RN |
307989-43-1 | |
Record name | Methyl 5-amino-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20622147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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